molecular formula C12H22N4O2 B6243428 (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide CAS No. 2411337-18-1

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide

Cat. No.: B6243428
CAS No.: 2411337-18-1
M. Wt: 254.3
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Description

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, an imidazolidinone ring, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with a propyl halide.

    Formation of the Butenamide Moiety: The final step involves the formation of the butenamide moiety through a condensation reaction between the dimethylamino group and an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide: shares structural similarities with other compounds containing imidazolidinone rings and butenamide moieties.

    N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide: Lacks the dimethylamino group but has similar core structure.

    4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]butanamide: Similar but with a saturated butanamide chain instead of a butenamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2411337-18-1

Molecular Formula

C12H22N4O2

Molecular Weight

254.3

Purity

93

Origin of Product

United States

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